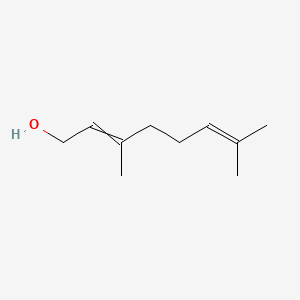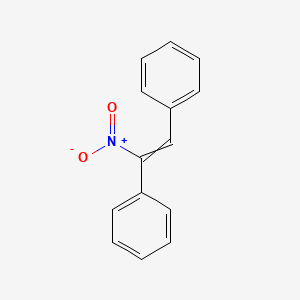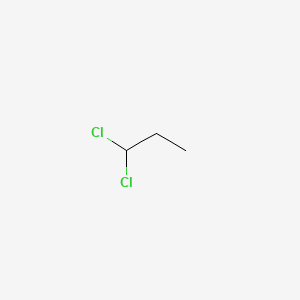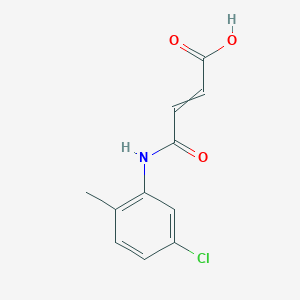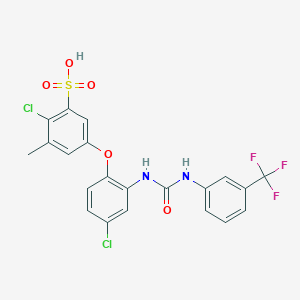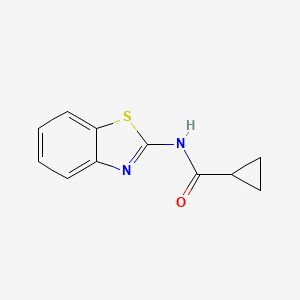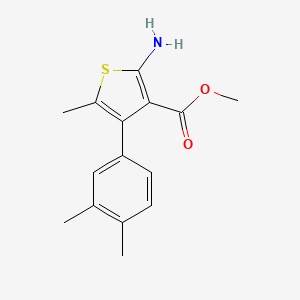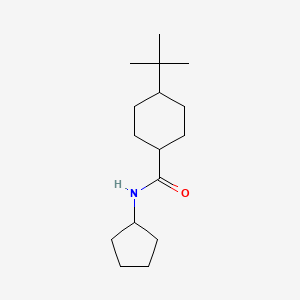
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a cyclopentyl group attached to a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of aromatic precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the cyclopentyl group: The cyclopentyl group can be attached through a Grignard reaction or by using organolithium reagents.
Formation of the carboxamide group: The carboxamide group is formed by reacting the intermediate with an amine, such as cyclopentylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Key steps include:
Catalytic hydrogenation: Using palladium or platinum catalysts to hydrogenate aromatic precursors.
Automated alkylation: Employing automated systems for Friedel-Crafts alkylation to ensure consistent product quality.
High-throughput coupling reactions: Utilizing high-throughput reactors for the coupling of cyclopentylamine with the intermediate to form the carboxamide group.
化学反应分析
Types of Reactions
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the cyclopentyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF (tetrahydrofuran).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclohexane derivatives.
科学研究应用
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of 4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or ion channels, depending on its structure and functional groups. The carboxamide group can form hydrogen bonds with target proteins, while the tert-butyl and cyclopentyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
相似化合物的比较
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide can be compared with similar compounds such as:
4-tert-butylcyclohexanone: Shares the tert-butyl group and cyclohexane ring but lacks the carboxamide and cyclopentyl groups.
Cyclohexanecarboxamide: Contains the carboxamide group but lacks the tert-butyl and cyclopentyl groups.
N-cyclopentylcyclohexanecarboxamide: Contains the cyclopentyl and carboxamide groups but lacks the tert-butyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H29NO |
|---|---|
分子量 |
251.41 g/mol |
IUPAC 名称 |
4-tert-butyl-N-cyclopentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H29NO/c1-16(2,3)13-10-8-12(9-11-13)15(18)17-14-6-4-5-7-14/h12-14H,4-11H2,1-3H3,(H,17,18) |
InChI 键 |
XMJSTQPGZJDVSP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
规范 SMILES |
CC(C)(C)C1CCC(CC1)C(=O)NC2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


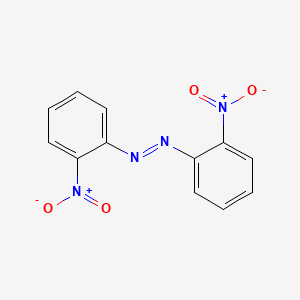

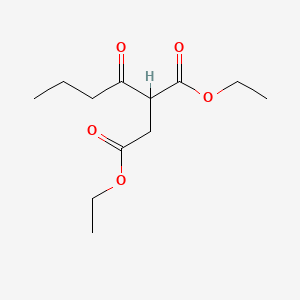
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1633066.png)
![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
